7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Description
Properties
IUPAC Name |
7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O3/c1-13-7-9-24(10-8-13)12-15-21-17-16(18(27)23(6)19(28)22(17)5)25(15)11-14(26)20(2,3)4/h13H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMVIBCPXBGMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC(=O)C(C)(C)C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione , also known as a derivative of purine, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 362.47 g/mol. The structure features a purine core substituted at various positions, which is critical for its biological activity.
Structural Characteristics
- Purine Base : The compound contains a purine skeleton, which is known for its role in various biological processes.
- Substituents : The presence of the 3,3-dimethyl-2-oxobutyl group and the 4-methylpiperidine moiety enhances its lipophilicity and potentially its binding affinity to biological targets.
Research indicates that purine derivatives can exhibit various biological activities, including:
- Antitumor Activity : Some studies suggest that compounds similar to this one may inhibit cancer cell proliferation by interfering with nucleotide synthesis or signaling pathways.
- Antimicrobial Properties : The structural components may contribute to antimicrobial effects against specific bacterial strains.
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a detailed comparison with structurally related compounds:
Research Findings and Mechanistic Insights
Substituent Effects on Bioactivity: The 4-methylpiperidinylmethyl group in the target compound may improve binding to adenosine receptors compared to simpler piperidinyl or benzyl groups, as seen in weaker affinities of Compounds B and C .
Metabolic Stability :
- The 3,3-dimethyl-2-oxobutyl substituent at position 7 likely reduces oxidative metabolism compared to linear alkyl chains (e.g., octyl in Compound E), which are prone to ω- and β-oxidation .
- The 8-methoxy group in related compounds enhances solubility but introduces susceptibility to demethylation, a limitation avoided in the target compound’s 4-methylpiperidinylmethyl group .
Synthetic Accessibility :
- The target compound’s synthesis involves alkylation of purine-2,6-dione precursors with 3,3-dimethyl-2-oxobutyl bromide, followed by Mannich-type reactions to introduce the 4-methylpiperidinylmethyl group, similar to methods in .
Q & A
Q. How can the synthetic route for 7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including alkylation of the purine core, substitution at the 8-position with a 4-methylpiperidinylmethyl group, and introduction of the 3,3-dimethyl-2-oxobutyl moiety. Key optimizations include:
- Temperature Control : Maintaining 0–5°C during nucleophilic substitution to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane improves regioselectivity in alkylation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) achieves >95% purity .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl groups at 1,3-positions: δ 3.2–3.5 ppm; piperidinylmethyl protons: δ 2.7–3.1 ppm) .
- FTIR : Peaks at 1690–1710 cm confirm carbonyl groups (2,6-dione); 2850–2960 cm indicate aliphatic C-H stretching .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]: 375.2270) validates molecular weight .
Advanced Research Questions
Q. How can contradictory data regarding this compound’s biological activity (e.g., enzyme inhibition vs. activation) be resolved experimentally?
- Methodological Answer :
- Comparative Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding affinities across pH ranges (5.0–8.0) and ionic strengths (50–200 mM NaCl) to assess context-dependent interactions .
- Computational Docking : Molecular dynamics simulations (Amber or GROMACS) identify conformational changes in target enzymes (e.g., kinases) that explain divergent activity profiles .
- Mutational Analysis : Site-directed mutagenesis of key residues (e.g., catalytic lysine or aspartate) in target proteins clarifies binding specificity .
Q. What crystallographic strategies are effective for resolving hydrogen-bonding patterns in this compound’s solid-state structure?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution (<1.0 Å) X-ray data to model anisotropic displacement parameters and hydrogen atom positions .
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bond motifs (e.g., R(8) rings for N-H···O interactions between purine diones and solvent molecules) .
- Temperature-Dependent Studies : Collect data at 100 K and 298 K to evaluate thermal motion effects on hydrogen-bond stability .
Q. How can mechanistic insights into this compound’s interaction with nucleotide-binding proteins be elucidated?
- Methodological Answer :
- Kinetic Assays : Measure / ratios under varying concentrations of ATP or GTP to determine competitive vs. noncompetitive inhibition .
- Isotopic Labeling : Use N-labeled purine derivatives in NMR titrations to map binding interfaces on target proteins .
- Cryo-EM : Resolve ligand-bound complexes of large molecular targets (e.g., ribosomes) at 3–4 Å resolution to visualize allosteric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
